3-methyl-N-(4-nitrophenyl)butanamide
Overview
Description
3-methyl-N-(4-nitrophenyl)butanamide is a useful research compound. Its molecular formula is C11H14N2O3 and its molecular weight is 222.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 222.10044231 g/mol and the complexity rating of the compound is 252. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Vibrational Spectral Analysis
3-Methyl-N-(4-Nitrophenyl)Butanamide and similar compounds have been studied using vibrational spectral techniques. Such studies are crucial for understanding the molecular structure of these compounds. In one study, 2-[(4-methyl-2-nitrophenyl)diazenyl]-3-oxo-N-phenyl-butanamide was characterized to assign spectral bands of its FT-IR and FT-Raman spectra to its molecular structure, confirming a hydrazone configuration in its solid state (Hu, 2013).
Chemical Behavior in Solutions
Another research focus is the chemical behavior of similar compounds in solutions, like aqueous sodium hydroxide. Studies have looked into how these compounds undergo transformations, such as ring closure and subsequent hydrolysis, to form various derivatives (Sedlák et al., 2002).
Environmental Decontamination
Compounds like 3-Methyl-4-nitrophenol, a breakdown product of similar pesticides, have been explored for their role in environmental decontamination. Research in this area includes the study of microorganisms capable of degrading these compounds, which is crucial for bioremediation purposes (Bhushan et al., 2000).
Drug Metabolism and Pharmacokinetics
Understanding the metabolism and pharmacokinetics of these compounds is another important research area. For example, studies have examined the metabolic profile and pharmacokinetics of related compounds in rats to investigate their potential as therapeutic agents (Wu et al., 2006).
Preparation and Synthesis
Research also focuses on the methods of preparation and synthesis of these compounds. For instance, studies have developed efficient methods for preparing derivatives like 4-nitrophenyl N-methyl- and N-alkylcarbamates, which are important intermediates in various chemical syntheses (Peterson et al., 2006).
Identification and Evaluation as Chemopreventive Agents
Some compounds in this class have been identified as potential cancer chemopreventive agents. Their evaluation in animal models and human clinical trials is an ongoing area of research, contributing significantly to the development of new cancer therapies (Boone et al., 1990).
Properties
IUPAC Name |
3-methyl-N-(4-nitrophenyl)butanamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3/c1-8(2)7-11(14)12-9-3-5-10(6-4-9)13(15)16/h3-6,8H,7H2,1-2H3,(H,12,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXFXFSPCJIELDS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NC1=CC=C(C=C1)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.